molecular formula C17H26N2OS2 B4595700 4,6-dimethyl-2-(octylsulfinyl)thieno[2,3-b]pyridin-3-amine

4,6-dimethyl-2-(octylsulfinyl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B4595700
M. Wt: 338.5 g/mol
InChI Key: QYYRACQLIHJOTH-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-(octylsulfinyl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that features a thieno[2,3-b]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in the ring structure imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-(octylsulfinyl)thieno[2,3-b]pyridin-3-amine typically involves the formation of the thieno[2,3-b]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . The resulting intermediate can then be further functionalized to introduce the octylsulfinyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-(octylsulfinyl)thieno[2,3-b]pyridin-3-amine can undergo a variety of chemical reactions, including:

    Oxidation: The sulfur atom in the octylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thioether derivatives.

    Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, thioether derivatives, and various substituted thieno[2,3-b]pyridines.

Mechanism of Action

The mechanism by which 4,6-dimethyl-2-(octylsulfinyl)thieno[2,3-b]pyridin-3-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The presence of the thieno[2,3-b]pyridine core allows for interactions with various biological macromolecules, potentially leading to the modulation of biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the octylsulfinyl group in 4,6-dimethyl-2-(octylsulfinyl)thieno[2,3-b]pyridin-3-amine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

4,6-dimethyl-2-octylsulfinylthieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS2/c1-4-5-6-7-8-9-10-22(20)17-15(18)14-12(2)11-13(3)19-16(14)21-17/h11H,4-10,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYRACQLIHJOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)C1=C(C2=C(S1)N=C(C=C2C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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